4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-9-3-6-8(5)7(4-10-6)11(12)13/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQXSMXSSDORNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201268087 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-06-2 | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201268087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine and Its Analogs
Strategic Considerations in the Construction of the Pyrrolo[2,3-c]pyridine Core
The formation of the fused pyrrolo[2,3-c]pyridine ring system is the cornerstone of the synthesis. This typically involves constructing the pyrrole (B145914) ring onto a pre-existing, appropriately substituted pyridine (B92270) ring. Key strategies include intramolecular cyclization reactions and annulation processes that form the five-membered ring in a controlled manner.
Intramolecular cyclization is a common and effective method for forming the pyrrole moiety. One of the most relevant approaches is the reductive cyclization of a vinyl-nitro pyridine derivative. This strategy involves a precursor that contains a nitro group and a dimethylamino-vinyl group positioned ortho to each other on the pyridine ring. For instance, the synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine has been achieved through the reductive cyclization of 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine. chemicalbook.com In this key transformation, the nitro group is reduced, and the resulting amine attacks the enamine to close the ring. This reaction is typically carried out using a reducing agent like iron powder in acetic acid under reflux conditions. chemicalbook.com
By analogy, a viable route to the 4-methyl-1H-pyrrolo[2,3-c]pyridine core would involve a similar key intermediate, such as 2-(3-nitro-4-methylpyridin-2-yl)ethenamine, which could then undergo reductive cyclization. Modifications of classical indole (B1671886) syntheses, such as the Madelung and Fischer methods, have also been adapted for the preparation of the isomeric 1H-pyrrolo[2,3-b]pyridines and could be conceptually applied here. rsc.org
Table 1: Examples of Cyclization Reactions for Pyrrolopyridine Ring Formation
| Starting Material | Reagents and Conditions | Product | Yield | Citation |
| 2-(3-bromo-5-nitropyridin-4-yl)-N,N-dimethylethenamine | Iron powder, acetic acid | 4-bromo-1H-pyrrolo[2,3-c]pyridine | 73% | chemicalbook.com |
| 2-Amino-3-picoline and phenacyl bromide | Polyphosphoric acid, 130–220°C | 4-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine | - | rsc.org |
Annulation strategies, particularly those involving multi-component reactions, offer an efficient pathway to complex fused heterocyclic systems. These methods build the ring system in a single pot through a cascade of reactions. For example, an environmentally benign protocol for synthesizing benzo[c]pyrazolo nih.govsemanticscholar.orgnaphthyridine derivatives has been developed using a regioselective multi-component "on-water" reaction. nih.gov This process involves a Knoevenagel condensation, followed by a Michael addition, basic hydrolysis, cyclization, decarboxylation, and aromatization. nih.gov While applied to a more complex system, the underlying principles of using condensation and cyclization cascades are applicable to the construction of the pyrrolo[2,3-c]pyridine core. Such strategies are attractive due to their efficiency, reduced waste, and the ability to form multiple C-C and C-N bonds in one operation. nih.gov
Regioselective Introduction of the Methyl and Nitro Functionalities
Achieving the desired 4-methyl-3-nitro substitution pattern requires careful strategic planning. The substituents can either be introduced onto the intact pyrrolopyridine scaffold through electrophilic substitution, or they can be installed on the pyridine or pyrrole precursors before the ring-closing cyclization. The latter approach often provides superior control over regioselectivity.
A robust strategy for controlling the final substitution pattern is to begin with a commercially available or readily synthesized pyridine derivative that already contains one or more of the required functional groups. For the synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine, a logical starting point is 4-methylpyridine (B42270) (γ-picoline).
The direct nitration of substituted pyridines can be achieved using various reagents. A reported method for the synthesis of 4-methyl-3-nitropyridine (B1297851) involves the use of nitric acid in the presence of trifluoroacetic anhydride. researchgate.net Once this key precursor is obtained, it must be further functionalized at the C2 position to enable the subsequent cyclization to form the pyrrole ring. This could involve, for example, halogenation or metallation at C2, followed by the introduction of a two-carbon unit that can be converted into the enamine necessary for reductive cyclization, mirroring the strategy used for the 4-bromo analog. chemicalbook.com
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the complex precursors required for pyrrolopyridine synthesis. These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, enabling the assembly of functionalized pyridine or pyrrole intermediates before the final cyclization step.
For example, a Suzuki-Miyaura coupling can be used to attach an aryl or other functional group to a halogenated pyridine or pyrrolopyridine core. In the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives, a Suzuki coupling using Pd(PPh₃)₄ as the catalyst was employed to introduce various aryl groups onto a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. nih.govtandfonline.com Similarly, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilized a chemoselective Suzuki–Miyaura cross-coupling on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov The Buchwald-Hartwig amination is another powerful Pd-catalyzed reaction used to form C-N bonds, often employed to add amine substituents to a chloro-substituted scaffold. nih.govmdpi.com These cross-coupling methods provide a modular approach, allowing for the late-stage introduction of diversity before or after the formation of the bicyclic core.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions in Pyrrolopyridine Synthesis
Nitration Chemistry on the Pyrrolo[2,3-c]pyridine Scaffold
The introduction of a nitro group can be accomplished either by direct nitration of the pre-formed pyrrolopyridine ring or by nitrating a pyridine precursor prior to cyclization. The direct nitration of the electron-rich pyrrole ring within the fused system is generally favored over substitution on the electron-deficient pyridine ring.
Studies on the isomeric 1H-pyrrolo[2,3-b]pyridine system have shown that electrophilic substitution, including nitration, occurs predominantly at the 3-position of the pyrrole ring. rsc.org This provides a direct route to 3-nitro derivatives.
However, a more controlled and often higher-yielding strategy involves the nitration of a pyridine N-oxide precursor. The N-oxide group activates the pyridine ring to electrophilic attack and can direct the incoming electrophile. A relevant example is the synthesis of 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, which was achieved by treating 2-bromo-5-methylpyridine-1-oxide with fuming nitric acid in sulfuric acid. nih.govtandfonline.com This nitrated N-oxide then serves as a precursor for building the fused pyrrole ring. nih.govtandfonline.com After cyclization, the N-oxide can be removed during the reductive ring-closing step. This approach offers excellent regiocontrol for introducing the nitro group at a specific position on the pyridine portion of the scaffold.
Table 3: Reagents and Conditions for Nitration
Electrophilic Aromatic Nitration Reactions
The introduction of a nitro group onto the 7-azaindole (B17877) scaffold is typically achieved through electrophilic aromatic substitution. The pyrrolo[2,3-c]pyridine system consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic disparity directs electrophiles, such as the nitronium ion (NO₂⁺), to the pyrrole moiety. The most common position for electrophilic attack on the 1H-pyrrolo[2,3-c]pyridine core is C3, due to the activating effect of the pyrrole nitrogen atom.
The standard and widely used method for aromatic nitration involves a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org In this mixture, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion, which is the active nitrating agent. masterorganicchemistry.comlibretexts.org
The reaction proceeds via the attack of the π-electrons of the pyrrole ring on the nitronium ion. This rate-determining step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation from the C3 position by a weak base (like water or the bisulfate ion) restores aromaticity, yielding the 3-nitro product. masterorganicchemistry.com For the nitration of 4-methyl-1H-pyrrolo[2,3-c]pyridine, the reaction is highly regioselective for the C3 position. The presence of the pyridine nitrogen makes its own ring less susceptible to electrophilic attack, especially under the acidic conditions that protonate the nitrogen, further deactivating the pyridine ring. vaia.com
Table 1: Comparison of Electrophilic Nitration Conditions for Aromatic Heterocycles
| Substrate | Reagents | Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Benzene | HNO₃, H₂SO₄ | Standard | Nitrobenzene | masterorganicchemistry.comlibretexts.org |
| Pyridine | HNO₃, H₂SO₄ (fuming) | Harsh, high temp. | 3-Nitropyridine | vaia.com |
| 1-Methyl-2-pyridone | Fuming HNO₃, H₂SO₄ | - | 1-Methyl-3,5-dinitro-2-pyridone | nih.gov |
| Indole Derivatives | (CF₃CO)₂O, (CH₃)₄NNO₃ | Sub-room temp., non-metallic | 3-Nitroindole | nih.gov |
Alternative Nitration Reagents and Conditions
While the mixed acid method is effective, its harshness can be incompatible with sensitive functional groups. This has led to the development of alternative nitrating agents and conditions that offer milder pathways and sometimes different selectivities.
One notable alternative is the use of trifluoroacetyl nitrate (B79036) (CF₃COONO₂), which can be generated in situ from reagents like ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride. nih.gov This system has been successfully used for the regioselective C3-nitration of various indole derivatives under non-acidic and metal-free conditions, which could be applicable to the 7-azaindole system. nih.gov Other reagents such as benzoyl nitrate and ethanoyl nitrate also serve as convenient sources of the nitronium ion for electrophilic nitration. libretexts.org
Metal-catalyzed nitration protocols represent another modern approach. For instance, cobalt nitrate hexahydrate has been used as a catalyst with tert-butyl nitrite (B80452) as the nitro source for the mild and efficient nitration of 3-substituted indoles at the C2 position. sci-hub.se Similarly, palladium catalysts have been employed for the regioselective nitration of 8-aminoquinoline (B160924) amides. sci-hub.se These methods highlight the potential for transition metals to mediate nitration under specific and controlled conditions, offering an alternative to strongly acidic environments.
Table 2: Alternative Nitration Reagents for Aromatic Heterocycles
| Reagent System | Active Species (presumed) | Key Advantages | Applicable Substrates | Reference |
|---|---|---|---|---|
| (CF₃CO)₂O / (CH₃)₄NNO₃ | CF₃COONO₂ | Non-acidic, non-metallic, mild conditions | Indoles | nih.gov |
| Cobalt Nitrate / t-Butyl Nitrite | Co-mediated NO₂ source | Mild, site-selective for C-N bond formation | 3-Substituted Indoles | sci-hub.se |
| Pd Catalyst / t-Butyl Nitrite | Pd-mediated NO₂ source | Efficient for specific substrates | 8-Aminoquinoline Amides | sci-hub.se |
| Benzoyl Nitrate | NO₂⁺ | Convenient nitrating reagent | General Aromatics | libretexts.org |
Stereochemical Control in Derivatization
Once the this compound core is synthesized, its further derivatization to create complex, chiral molecules requires precise control over stereochemistry. This is crucial in medicinal chemistry, where the biological activity of a compound is often dependent on its three-dimensional structure. Strategies for achieving stereochemical control typically involve asymmetric synthesis, where a new chiral center is introduced with a preference for one enantiomer or diastereomer.
Common approaches include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions. For instance, if a side chain containing a prochiral ketone or alkene is introduced onto the core structure, it can be reduced or modified using a chiral reagent or catalyst. Asymmetric hydrogenation using a chiral metal complex (e.g., with Rhodium or Ruthenium) could convert an alkene substituent into a chiral alkyl group.
The synthesis of complex natural products containing a pyrrole framework often relies on such stereocontrolled steps. chim.it For example, asymmetric domino reactions and cycloadditions are powerful methods for constructing chiral heterocyclic systems. metu.edu.tr In the context of derivatizing the this compound moiety, the nitro group itself can be a handle for further transformations. Its reduction to an amine provides a nucleophilic center that can be reacted with chiral electrophiles. Alternatively, coupling reactions at other positions of the heterocyclic ring, catalyzed by chiral palladium complexes, could be employed to introduce stereocenters in new substituents.
Green Chemistry Principles in the Synthesis of this compound
Adherence to green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. This involves using less hazardous chemicals, employing safer solvents, improving energy efficiency, and utilizing catalytic rather than stoichiometric reagents. metu.edu.trrsc.org
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Syntheses of related heterocyclic structures have been achieved using sustainable media like water or ethanol, or under solvent-free conditions. rsc.org For example, silver-catalyzed intramolecular cyclizations to form 7-azaindoles have been successfully performed in water, where hydrogen bonding interactions can enhance reactivity and selectivity. organic-chemistry.org
Microwave-assisted organic synthesis (MAOS) is another green technique that often allows for solvent-free reactions or the use of benign solvents like water or ethanol. tandfonline.com This method can dramatically reduce reaction times and energy consumption compared to conventional heating. tandfonline.commerckmillipore.com Ionic liquids have also been explored as recyclable solvent media for the synthesis of nitropyrroles, offering an alternative to traditional organic solvents. researchgate.netjetir.org
Table 3: Green Solvents and Conditions for Azaindole Synthesis
| Green Approach | Example Reaction | Advantages | Reference |
|---|---|---|---|
| Reaction in Water | Silver-catalyzed cyclization for 7-azaindoles | Environmentally benign, improved reactivity | organic-chemistry.org |
| Reaction in Ethanol | Multicomponent indole synthesis | Benign solvent, mild conditions | rsc.org |
| Solvent-Free | Microwave-assisted synthesis of C-3 substituted azaindoles | Reduced waste, energy efficient, rapid | tandfonline.comresearchgate.net |
| Ionic Liquids | Synthesis of nitropyrroles | Recyclable medium, mild conditions | researchgate.net |
Catalysis is a cornerstone of green chemistry, promoting atom economy and reducing waste by enabling reactions with high efficiency and selectivity using only small amounts of a catalyst. rsc.orgmdpi.com The synthesis of azaindoles and their derivatives has benefited significantly from catalytic methods.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful tools for building the azaindole skeleton or functionalizing it. organic-chemistry.orgmdpi.com Cascade reactions, which combine multiple transformations into a single step, are particularly efficient. For example, a one-pot cascade involving palladium-catalyzed N-arylation, Sonogashira reaction, and cyclization has been developed for azaindole synthesis. mdpi.com The use of highly efficient and recyclable palladium nanocatalysts further enhances the sustainability of these processes. mdpi.com Organocatalysis provides a metal-free alternative for constructing heterocyclic rings, avoiding the toxicity and cost associated with heavy metals. metu.edu.trresearchgate.net
Table 4: Catalytic Systems for Efficient Azaindole Synthesis
| Catalyst Type | Reaction Type | Significance | Reference |
|---|---|---|---|
| Palladium Nanocatalysts | Cascade C-N Cross-Coupling/Heck Reaction | High efficiency, recyclable catalyst | mdpi.com |
| Silver(I) | Intramolecular Cyclization | Enables reaction in water, no strong base needed | organic-chemistry.org |
| Copper(I) | Cyclic β-amino acid synthesis | Simple method for functionalized building blocks | mdpi.com |
| Organocatalysts | Asymmetric Domino Reactions | Metal-free, environmentally friendly, enantioselective | metu.edu.tr |
Total Synthesis Approaches for Complex Derivatives Incorporating the this compound Moiety
The this compound scaffold serves as a valuable building block in the total synthesis of more complex molecules with potential biological activity. chim.it Total synthesis strategies often involve the initial preparation of this core, followed by a series of functional group transformations and coupling reactions to build the final target structure. nih.gov
A typical synthetic plan might begin with the nitration of 4-methyl-1H-pyrrolo[2,3-c]pyridine. The resulting nitro compound can then be elaborated. For instance, the nitro group is a versatile functional handle; it can be reduced to an amino group, which can then participate in amide bond formations, reductive aminations, or the construction of new heterocyclic rings. The synthesis of pyrrolo[3,2-c]pyridine derivatives as anticancer agents illustrates this approach, where a core heterocycle is built upon using Suzuki cross-coupling reactions to introduce various aryl groups. nih.gov
Furthermore, the N-H of the pyrrole ring can be protected and later deprotected, or substituted to introduce additional diversity. Modern synthetic methods like C-H activation could also be employed to functionalize other positions on the bicyclic ring system selectively. The total synthesis of pyrrole-containing marine natural products often showcases intricate strategies involving multiple steps of halogenation, cross-coupling, and cyclization to assemble the final complex architecture from simpler pyrrole precursors. chim.it These approaches demonstrate how a core moiety like this compound can be a critical intermediate en route to novel and complex chemical entities.
Reactivity and Mechanistic Investigations of 4 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Transformations Involving the Nitro Group
The strongly electron-withdrawing nature of the nitro group at the C3-position significantly influences the reactivity of the pyridine (B92270) ring. It facilitates both the reduction of the nitro group itself to various other nitrogen-containing functionalities and enables nucleophilic aromatic substitution at the electron-deficient aromatic core.
The reduction of the nitro group in 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is a key transformation, providing access to the corresponding 3-amino derivative, a valuable building block for the synthesis of more complex molecules. A variety of reducing agents can be employed to achieve this transformation, with catalytic hydrogenation being a common and efficient method. For instance, the related compound 1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be reduced to 1-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine in high yield using Raney nickel as a catalyst under a hydrogen atmosphere. chemicalbook.com A similar approach is expected to be effective for the reduction of this compound.
The selective reduction of the nitro group to intermediate oxidation states, such as hydroxylamino and azo derivatives, can also be envisaged. The formation of hydroxylamino derivatives from nitroarenes is often achieved using milder reducing agents or by careful control of reaction conditions. While specific examples for this compound are not extensively documented, general methods for the reduction of nitro compounds can be applied. Electrochemical methods have been used to study the reduction of similar nitro-substituted heterocyclic compounds, showing that the nitro group can be reduced to a hydroxylamine. mdpi.com
The synthesis of azo derivatives would typically involve the reduction of the nitro compound to the corresponding amine, followed by diazotization and coupling with a suitable aromatic partner. Alternatively, partial reduction of the nitro group to a nitroso intermediate, which can then react with an aniline, could also lead to the formation of an azo compound.
| Transformation | Product | Typical Reagents and Conditions | Reference |
| Reduction to Amine | 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine | H₂, Raney Ni, MeOH/AcOH, 3 h | chemicalbook.com |
| Reduction to Hydroxylamine | 3-(hydroxylamino)-4-methyl-1H-pyrrolo[2,3-c]pyridine | Zn/NH₄Cl, H₂O or controlled potential electrolysis | mdpi.com |
| Formation of Azo Derivative | Azo-bridged pyrrolo[2,3-c]pyridines | 1. Reduction to amine2. NaNO₂, HCl3. Coupling partner | General Method |
The presence of the electron-withdrawing nitro group at the 3-position, ortho and para to the ring nitrogen, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com This allows for the displacement of a suitable leaving group or, in some cases, the nitro group itself by a variety of nucleophiles. While there might not be a leaving group at an activated position in this compound, the nitro group itself can be displaced by strong nucleophiles under certain conditions.
Studies on related 3-nitropyridines have shown that the nitro group can be substituted by sulfur nucleophiles. nih.gov This suggests that this compound could react with thiols in the presence of a base to yield 3-thioether derivatives. Similarly, reactions with alkoxides and amines could potentially lead to the corresponding 3-alkoxy and 3-amino substituted pyrrolo[2,3-c]pyridines, respectively. The feasibility of these reactions is enhanced by the ability of the heterocyclic system to stabilize the intermediate Meisenheimer complex. stackexchange.com
| Nucleophile | Product Type | Plausible Reagents and Conditions | Reference |
| Thiolates | 3-(Alkyl/Aryl)thio-4-methyl-1H-pyrrolo[2,3-c]pyridine | R-SH, K₂CO₃, DMF, heat | nih.gov |
| Alkoxides | 3-Alkoxy-4-methyl-1H-pyrrolo[2,3-c]pyridine | R-OH, NaH, THF | General SNAr |
| Amines | 3-Amino-4-methyl-1H-pyrrolo[2,3-c]pyridine | R¹R²NH, heat | youtube.com |
Reductive amination is a powerful one-pot method for the synthesis of secondary and tertiary amines from a nitro compound and a carbonyl compound. nih.govresearchgate.netnih.gov This reaction proceeds via the in situ reduction of the nitro group to a primary amine, which then condenses with an aldehyde or ketone to form an imine or enamine intermediate. Subsequent reduction of this intermediate yields the final amine product.
For this compound, this would involve its reduction to 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine, which would then react with an added aldehyde or ketone in the presence of a reducing agent. A variety of catalytic systems, often based on noble or non-noble metals, can be employed for this transformation. nih.govresearchgate.net This methodology provides a direct and atom-economical route to a diverse range of N-substituted 4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amines.
| Carbonyl Compound | Reducing Agent/Catalyst | Product Type | Reference |
| Aldehyde (R'CHO) | H₂, Pd/C or other metal catalysts | N-Alkyl-4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine | nih.govresearchgate.net |
| Ketone (R'R''CO) | H₂, Ni or Co catalysts | N,N-Dialkyl-4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine | mdpi.comrsc.org |
Chemical Reactions of the Methyl Group
The methyl group at the C4-position of the pyridine ring is also a site for various chemical transformations, including oxidation and radical functionalization.
The methyl group can be oxidized to afford the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic modifications. The oxidation of methylpyridines to their corresponding carboxylic acids is a well-established industrial process. google.com For instance, oxidation using a halogen, such as chlorine, in an aqueous acidic medium under the influence of actinic radiation can convert the methyl group to a carboxyl group. google.com
Milder oxidation conditions can be employed to obtain the aldehyde. For example, oxidation of a related methylthio-pyridine to the corresponding methylsulfonyl derivative has been achieved using hydrogen peroxide. orientjchem.org The choice of oxidant and reaction conditions is crucial to control the extent of oxidation and avoid over-oxidation or degradation of the heterocyclic core.
| Target Product | Plausible Reagents and Conditions | Reference | | :--- | :--- | :--- | :--- | | 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbaldehyde | SeO₂, dioxane, heat or MnO₂ | General Method | | 3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid | KMnO₄, heat or Cl₂/H₂O, hv | google.com |
The methyl group is susceptible to radical reactions, most notably halogenation. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard method for the conversion of a benzylic-type methyl group to a bromomethyl group. This transformation would yield 4-(bromomethyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine, a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups. The regioselective bromination of related pyrrolo-fused systems has been reported, suggesting the feasibility of this reaction. nih.gov
| Reaction | Product | Typical Reagents and Conditions | Reference |
| Radical Bromination | 4-(bromomethyl)-3-nitro-1H-pyrrolo[2,3-c]pyridine | NBS, AIBN, CCl₄, reflux | nih.gov |
Condensation Reactions Involving the Methyl Group
The methyl group at the C4-position is activated by the adjacent electron-withdrawing nitro group, rendering its protons acidic enough to participate in condensation reactions. While specific studies on this compound are not widely documented, the reactivity can be extrapolated from analogous systems. For instance, in a related synthesis, 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov This reaction proceeds via the formation of an enamine intermediate, which is a key step in building more complex heterocyclic structures. nih.gov
It is mechanistically plausible that the C4-methyl group of this compound would react similarly with electrophilic reagents like DMF-DMA, especially upon heating, to yield a reactive vinylogous amide. This intermediate is a valuable synthon for constructing fused ring systems.
Table 1: Analogous Condensation Reactions
| Reactant | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-bromo-5-methyl-4-nitropyridine 1-oxide | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | N,N-dimethylformamide (DMF) | Enamine Intermediate | nih.gov |
Electrophilic and Nucleophilic Reactivity of the Pyrrolo[2,3-c]pyridine Core
The fused bicyclic core of the molecule presents multiple sites for both electrophilic and nucleophilic attack. The pyridine moiety is electron-deficient, a characteristic that is intensified by the C3-nitro group, making it a target for nucleophiles. In contrast, the pyrrole (B145914) moiety is π-excessive and thus predisposed to attack by electrophiles.
Studies on related 3-nitropyridines show they are susceptible to nucleophilic aromatic substitution, where the nitro group can be displaced by various nucleophiles, including thiols. nih.gov This suggests that the C3-position of this compound is a likely site for nucleophilic attack. The most probable positions for electrophilic attack are the unsubstituted C2 and C7 positions on the pyrrole ring.
Directed Functionalization of Unsubstituted Positions
Functionalization of the unsubstituted C2, C5, C6, and C7 positions can be achieved through various strategies that exploit the inherent electronic properties of the rings.
Electrophilic Substitution: The electron-rich pyrrole ring is the preferred site for electrophilic attack. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur preferentially at the C2 or C7 positions.
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic attack. While direct C-H functionalization is challenging, modern methods for meta-C-H functionalization of pyridines could potentially be applied to the C6 position. nih.gov More commonly, nucleophilic substitution reactions target positions activated by leaving groups or the nitro group itself. nih.gov
Palladium-Catalyzed Cross-Coupling: If a halo-substituent is present, palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are powerful tools for introducing aryl, heteroaryl, and amino groups onto the pyrrolopyridine core. nih.govntnu.nonih.gov For instance, a bromo-substituted pyrrolo[3,2-c]pyridine readily undergoes Suzuki coupling with arylboronic acids. nih.gov
Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) and related lithiation strategies provide a powerful method for regioselective functionalization. The acidity of protons on the pyrrolopyridine core can be exploited using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).
Based on related systems, two primary sites are susceptible to deprotonation: ntnu.no
N1-H of the Pyrrole Ring: The proton on the pyrrole nitrogen is the most acidic and can be readily removed with a strong base.
C2-H of the Pyrrole Ring: Following N-protection, the C2-proton becomes the most acidic carbon-bound proton on the pyrrole ring and can be selectively removed.
Research on the related 4-chloro-7-azaindole (B22810) scaffold has shown that lithiation can be directed to specific positions, enabling subsequent reactions with various electrophiles. ntnu.no Iodination of an N-protected 4-amino-7-azaindole was attempted using LDA, although with limited success, indicating the feasibility but also the challenges of such transformations. ntnu.no
Table 2: Potential Lithiation and Functionalization Sites
| Position | Strategy | Base/Reagent | Subsequent Reaction | Reference |
|---|---|---|---|---|
| N1 | Deprotonation | NaH, n-BuLi, LDA | Alkylation, Acylation | ntnu.nonih.gov |
| C2 | Directed Lithiation (after N-protection) | n-BuLi, LDA | Quenching with electrophiles (e.g., I2, aldehydes) | ntnu.no |
Reactions at the Pyrrole Nitrogen (N1)
The nitrogen atom of the pyrrole ring (N1) is a key site for introducing a wide variety of substituents, which can modulate the compound's chemical and physical properties. These reactions typically proceed via deprotonation of the N-H group, followed by quenching with an electrophile.
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental transformations for the pyrrolo[2,3-c]pyridine core. The N-H proton is moderately acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding anion. This nucleophilic nitrogen can then react with various electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents introduces an alkyl group at the N1 position. amazonaws.com
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylated derivatives.
N-Arylation: Copper-catalyzed N-arylation with arylboronic acids is also a viable method for introducing aryl groups at the N1 position. nih.gov
N-Protection: Protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, are often installed at this position to facilitate subsequent regioselective reactions at other sites on the heterocyclic core. ntnu.nonih.gov
Preparation of N-Substituted Derivatives
The ability to functionalize the N1 position opens the door to a vast library of N-substituted derivatives. In the synthesis of related pyrrolo[3,2-c]pyridines, the N1 position was substituted with a 3,4,5-trimethoxyphenyl group via a copper-catalyzed Chan-Lam coupling reaction. nih.gov This highlights the feasibility of creating N-aryl derivatives. Furthermore, N-methylation of indole (B1671886) precursors is a well-established procedure that is directly applicable to the pyrrolopyridine system. amazonaws.com
Table 3: Examples of N-Substitution on Analogous Scaffolds
| Scaffold | Reagents | Reaction Type | N-Substituent | Reference |
|---|---|---|---|---|
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenylboric acid, Cu(OAc)2, Pyridine | N-Arylation (Chan-Lam) | 3,4,5-trimethoxyphenyl | nih.gov |
| 5-Fluoro-1H-indole | Not specified, but product is N-methylated | N-Methylation | Methyl | amazonaws.com |
| 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | SEM-Cl, NaH | N-Alkylation (Protection) | (2-(trimethylsilyl)ethoxy)methyl (SEM) | ntnu.nonih.gov |
Ring Modification and Skeletal Rearrangement Chemistry
Extensive literature searches did not yield specific studies detailing the ring modification and skeletal rearrangement chemistry of this compound. The reactivity of the pyrrolo[2,3-c]pyridine core is a subject of interest in medicinal chemistry, but research has predominantly focused on substitution reactions rather than modifications of the heterocyclic framework itself.
There is currently no available scientific literature that specifically describes ring expansion or ring contraction reactions involving this compound. While ring transformations are a known class of reactions in heterocyclic chemistry, often facilitated by the presence of activating groups like the nitro group, dedicated studies on such reactions for this particular compound have not been reported. General methodologies for the ring expansion of five-membered rings or contraction of six-membered rings in fused systems exist, but their application to this compound has not been documented.
Similarly, there is a lack of specific information regarding skeletal rearrangements of the this compound fused system. While rearrangements in nitrogen-containing heterocyclic compounds are not uncommon, often proceeding through mechanisms such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, no such studies have been published for this specific molecule. Research on related azaindole structures has occasionally reported rearrangements as side products in other transformations, but a systematic investigation into the skeletal rearrangement possibilities of this compound is absent from the current body of scientific literature.
Derivatization Strategies and Combinatorial Approaches for 4 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine Analogs
Parallel Synthesis of Compound Libraries Based on the Scaffold
Parallel synthesis enables the rapid creation of a multitude of analogs from a common intermediate, where reactions are carried out in parallel in arrays of reaction vessels. While direct literature on the parallel synthesis of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is not abundant, the principles can be extrapolated from methodologies applied to analogous heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine scaffold.
A common strategy involves the synthesis of a key intermediate that can be readily functionalized in the final steps of the synthesis. For the this compound scaffold, a plausible approach would involve the initial synthesis of a precursor that allows for diversification at various positions. For instance, a precursor with a handle for substitution, such as a halogen, at a specific position on the pyridine (B92270) or pyrrole (B145914) ring would be amenable to a variety of cross-coupling reactions.
An illustrative example from the synthesis of related pyrrolopyrimidines involves the use of a chlorinated precursor, which is then subjected to a battery of amines in a parallel fashion to generate a library of C4-aminated analogs. mdpi.com This approach could be adapted to a suitably functionalized this compound intermediate.
Table 1: Representative Parallel Synthesis Scheme for Pyrrolo[2,3-d]pyrimidine Analogs
| Precursor | Reagent | Reaction Type | Product |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Benzylamine | Nucleophilic Aromatic Substitution | N-Benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Morpholine | Nucleophilic Aromatic Substitution | 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Nucleophilic Aromatic Substitution | N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
This table illustrates a general strategy adaptable to the target scaffold.
Solid-Phase Organic Synthesis (SPOS) Applied to Pyrrolo[2,3-c]pyridine Derivatives
Solid-phase organic synthesis (SPOS) offers significant advantages for the construction of compound libraries, primarily by simplifying purification through the immobilization of the substrate on a solid support. This methodology is particularly well-suited for multi-step syntheses where excess reagents and by-products can be easily washed away.
While specific examples of SPOS for this compound are not readily found in the literature, the application of this technique to the isomeric pyrrolo[2,3-d]pyrimidine scaffold demonstrates its feasibility. A facile solid-phase synthesis of 2,4,6,7-tetrasubstituted pyrrolo[2,3-d]pyrimidines has been reported, starting from resin-bound dimeric peptoids. rsc.org This five-step route highlights the versatility of SPOS in constructing complex heterocyclic systems and generating libraries of high purity. rsc.org
Table 2: Conceptual Solid-Phase Synthesis Approach for Pyrrolo[2,3-c]pyridine Analogs
| Step | Description | Key Transformation |
| 1 | Immobilization | Attachment of a suitable pyrrole or pyridine precursor to a solid support. |
| 2 | Ring Formation | Cyclization to form the pyrrolo[2,3-c]pyridine core on the resin. |
| 3 | Functionalization | Modification of the scaffold, for example, through Suzuki or Buchwald-Hartwig coupling. |
| 4 | Cleavage | Release of the final product from the solid support. |
This table outlines a conceptual workflow for the solid-phase synthesis of the target class of compounds.
Diversity-Oriented Synthesis (DOS) Methodologies
Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from simple starting materials, often through a series of branching reaction pathways. This approach is powerful for exploring novel chemical space and identifying new biological probes and drug leads.
For the pyrrolo[2,3-c]pyridine scaffold, a DOS strategy could be designed to introduce variations in the core structure itself, as well as in the peripheral substituents. This might involve, for example, the use of a common precursor that can undergo different cyclization reactions to yield various fused heterocyclic systems, or the use of multifunctional building blocks that allow for the introduction of diversity elements at multiple points in the synthesis.
An example of a DOS approach applied to the related pyrrolo[3,2-d]pyrimidine system involved a four-step synthesis from 4-oxo-N-(PhF)proline benzyl (B1604629) ester, where molecular diversity was introduced onto the pyrimidine (B1678525) nitrogens. nih.gov This strategy allowed for the generation of a library of nine distinct 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters. nih.gov
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. This is a highly desirable strategy as it allows for the rapid diversification of advanced intermediates or even final compounds, without the need to re-synthesize the entire molecule.
The this compound scaffold possesses several sites amenable to LSF. The presence of the electron-withdrawing nitro group is particularly significant as it can activate the pyridine ring towards nucleophilic attack. nih.gov This allows for the introduction of a variety of nucleophiles at positions ortho or para to the nitro group.
Furthermore, C-H activation methodologies could be employed to directly functionalize the C-H bonds of the scaffold. For instance, transition-metal-catalyzed C-H activation could be used to introduce aryl or alkyl groups at specific positions on the pyridine or pyrrole rings. Recent advances in photoredox catalysis have also enabled a wide range of C-H functionalization reactions under mild conditions. nih.gov
The nitro group itself can also be a handle for functionalization. For example, reduction of the nitro group to an amine would provide a key intermediate for further derivatization, such as acylation, sulfonylation, or conversion to a diazonium salt for subsequent reactions.
Table 3: Potential Late-Stage Functionalization Reactions on the Pyrrolo[2,3-c]pyridine Core
| Reaction Type | Position(s) | Reagents & Conditions | Potential Products |
| Nucleophilic Aromatic Substitution | C2 or C4 | Various nucleophiles (e.g., amines, alkoxides) | 2- or 4-substituted analogs |
| C-H Arylation | Various C-H bonds | Palladium catalyst, aryl halide | Arylated pyrrolopyridines |
| Nitro Group Reduction | C3 | Reducing agents (e.g., SnCl2, H2/Pd-C) | 3-Amino-4-methyl-1H-pyrrolo[2,3-c]pyridine |
| Methyl Group Functionalization | C4-methyl | Radical initiators, functionalizing agent | Derivatized methyl group |
This table presents hypothetical but chemically plausible late-stage functionalization strategies.
Advanced Methodologies for Structural Analysis of Novel Derivatives and Reaction Intermediates of 4 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Multidimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules, including novel derivatives of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular architecture, especially for highly substituted or isomeric structures. science.gov
Commonly used 2D NMR experiments include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is instrumental in piecing together adjacent proton-bearing fragments of a molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J coupling). sdsu.edu This allows for the definitive assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and sometimes ⁴J). sdsu.edu This is arguably the most powerful tool for connecting molecular fragments, as it establishes connectivity across quaternary carbons and heteroatoms, thereby building the complete carbon skeleton.
In the analysis of substituted pyrrolopyridine derivatives, these techniques are used in concert. For instance, in a series of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives, ¹H and ¹³C NMR data were extensively used to confirm their structures. nih.govsemanticscholar.org The chemical shifts observed are characteristic of the heterocyclic core and the appended substituents.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyrrolopyridine Scaffolds Data extracted from studies on related 1H-pyrrolo[3,2-c]pyridine derivatives to illustrate typical chemical shifts.
| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Phenyl-substituted pyrrolopyridine | 9.10 (s, 1H), 7.80 (s, 1H), 6.80 (d, 1H) | 149.89, 143.18, 124.81, 102.92 | nih.govsemanticscholar.org |
| Tolyl-substituted pyrrolopyridine | 9.08 (s, 1H), 7.50 (s, 1H), 6.82 (d, 1H), 2.40 (s, 3H) | 151.97, 142.93, 124.28, 102.76, 20.49 | nih.govsemanticscholar.org |
| Trimethoxyphenyl substituent | 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 154.07, 134.10, 102.45, 61.06, 56.44 | nih.govsemanticscholar.org |
| 4-Nitrophenyl substituent | 9.14 (s, 1H), 8.32 (d, 2H), 6.88 (d, 1H) | 162.10, 147.70, 124.13, 103.93 | nih.gov |
High-Resolution Mass Spectrometry for Reaction Pathway Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of newly synthesized compounds and identifying reaction intermediates. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. mdpi.com
This capability is vital for distinguishing between compounds with the same nominal mass but different atomic compositions. For derivatives of this compound, HRMS provides definitive confirmation that the target molecule has been formed. The comparison between the calculated mass (based on the expected molecular formula) and the experimentally measured mass serves as a primary piece of evidence for a successful synthesis.
For example, in studies involving the synthesis of various substituted 1H-pyrrolo[3,2-c]pyridines, HRMS was used to validate the final products. nih.govsemanticscholar.org The excellent agreement between the calculated and found masses provides high confidence in the assigned structure.
Table 2: Example of HRMS Data for Validating Pyrrolopyridine Derivatives Data extracted from studies on related 1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₁N₂O₃ | 361.1552 | 361.1556 | nih.govsemanticscholar.org |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₃H₂₃N₂O₃ | 375.1709 | 375.1707 | nih.gov |
| 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀ClN₂O₃ | 395.1162 | 395.1164 | nih.gov |
| 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | C₂₂H₂₀N₃O₅ | 406.1403 | 406.1403 | nih.gov |
Furthermore, when coupled with techniques like liquid chromatography (LC-MS), HRMS can be used to monitor reactions in real-time, allowing for the detection and structural characterization of fleeting reaction intermediates. This provides invaluable insight into reaction mechanisms, helping chemists to optimize conditions and understand pathway selectivity.
X-ray Crystallography for Elucidating Solid-State Structures and Conformations
While NMR and MS provide information about connectivity and composition, X-ray crystallography offers the ultimate, unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.
For complex heterocyclic systems like derivatives of this compound, X-ray crystallography can:
Confirm the regiochemistry of substitution on the pyrrolopyridine ring system.
Reveal the planarity or puckering of the fused rings.
Determine the conformation of substituents relative to the core structure.
Elucidate intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
For instance, the crystal structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, an isomer of the target scaffold, was determined to be nearly coplanar, with the dihedral angle between the pyridine (B92270) and azaindole rings being very small. researchgate.net In another study on 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine, the molecule was found to be essentially planar, and the crystal packing was stabilized by N-H···N hydrogen bonds, forming inversion dimers. researchgate.net Such detailed structural information is invaluable for understanding structure-property relationships.
Table 3: Representative Single-Crystal X-ray Diffraction Data for a Pyrrolopyridine Analog Data for the related compound 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₉N₃ | researchgate.net |
| Crystal System | Triclinic | researchgate.net |
| Space Group | Pī | researchgate.net |
| a (Å) | 6.5529 (5) | researchgate.net |
| b (Å) | 10.0457 (8) | researchgate.net |
| c (Å) | 14.5282 (11) | researchgate.net |
| α (°) | 83.372 (2) | researchgate.net |
| β (°) | 86.697 (2) | researchgate.net |
| γ (°) | 87.427 (2) | researchgate.net |
| Dihedral Angle (rings) | 8.23 (6)° and 9.89 (2)° | researchgate.net |
Obtaining suitable crystals can be a challenge, but when successful, the structural data provided by X-ray crystallography is unparalleled in its detail and certainty.
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to chiral derivatives)
When synthetic modifications to the this compound scaffold introduce a stereocenter, the resulting products are chiral and can exist as enantiomers or diastereomers. In such cases, determining the absolute configuration of the stereocenter(s) is crucial. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left- and right-circularly polarized light, is the primary method for this purpose. mdpi.com
The main techniques include:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting spectrum (a plot of ΔA or molar ellipticity [θ] vs. wavelength) is unique to a specific enantiomer and its mirror image will produce an equal but oppositely signed spectrum. By comparing experimental ECD spectra with those predicted by quantum-chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the synthesized molecule can be assigned.
Vibrational Circular Dichroism (VCD): VCD is the vibrational (infrared) analogue of ECD and provides information about the stereochemistry based on molecular vibrations.
Circularly Polarized Luminescence (CPL): For fluorescent chiral molecules, CPL measures the differential emission of left- and right-circularly polarized light, providing information about the stereochemistry of the excited state. rsc.org
The application of these techniques is contingent on the synthesis of a chiral derivative. For example, if a substituent introduced onto the pyrrolopyridine core contains an asymmetric carbon atom, chiroptical methods would be essential for its stereochemical characterization. Theoretical studies on other chiral pyridine derivatives have shown that their chiroptical properties are sensitive to conformational changes, highlighting the power of this technique in detailed stereochemical analysis. rsc.org Therefore, should a chiral derivative of this compound be synthesized, ECD and VCD would be the methods of choice for assigning its absolute configuration.
Theoretical and Computational Chemistry Studies of 4 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations of Electronic Structure and Properties
No specific quantum chemical calculations for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine have been identified in the reviewed literature. Such calculations are fundamental to understanding the molecule's stability, electronic distribution, and spectroscopic properties.
Ab Initio Methods for Electronic Configuration Analysis
Specific ab initio calculations to analyze the electronic configuration of this compound are not available in the current scientific literature.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been reported. Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule, with the energy and distribution of these orbitals indicating likely sites for electrophilic and nucleophilic attack. wikipedia.orgimperial.ac.uk Without dedicated calculations, predictions about the reactivity of this specific compound remain speculative.
Reaction Mechanism Modeling and Transition State Analysis
No studies modeling the reaction mechanisms or analyzing the transition states involving this compound were found. This type of computational analysis is essential for understanding how the molecule participates in chemical reactions, including the energy barriers and intermediate structures.
Molecular Dynamics Simulations of Intermolecular Interactions
There is no available research that employs molecular dynamics (MD) simulations to study the intermolecular interactions of this compound. MD simulations are powerful for understanding how a molecule interacts with its environment, such as solvents or biological macromolecules, over time. nih.gov
Spectroscopic Property Prediction (e.g., theoretical NMR shifts, UV-Vis spectra)
Theoretical NMR Shift Prediction
The prediction of nuclear magnetic resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei is a standard application of quantum chemical calculations. The most widely used and reliable method for this purpose is the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.zanih.gov This approach is typically employed within the framework of Density Functional Theory (DFT). scielo.org.zanih.gov
The general workflow for predicting NMR spectra is as follows:
Geometry Optimization: The first step involves finding the most stable three-dimensional structure of the molecule. This is achieved by optimizing the molecular geometry using a selected DFT functional (such as B3LYP) and a suitable basis set (for example, 6-311++G(d,p)). scielo.org.zanih.gov
Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is applied to calculate the isotropic magnetic shielding tensors (σ) for each nucleus in the molecule. scielo.org.za
Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample. scielo.org.za
The accuracy of these predictions can be influenced by several factors, including the choice of the DFT functional, the basis set, and the modeling of solvent effects, which can be approximated using models like the Polarizable Continuum Model (PCM). nih.gov For heterocyclic compounds, DFT calculations have been shown to reproduce experimental chemical shifts with a standard deviation of approximately 0.1 ppm, which is generally sufficient for accurate structural elucidation. nih.gov
| Parameter | Methodology | Typical Software | Notes |
|---|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP functional with 6-311++G(d,p) basis set) | Gaussian, ORCA, Q-Chem | Essential first step to obtain an accurate equilibrium structure. |
| ¹H and ¹³C Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Gaussian, ORCA, CFOUR | Calculates isotropic shielding constants which are then referenced to TMS. scielo.org.zanih.gov |
| Solvent Effects | PCM (Polarizable Continuum Model) | Most quantum chemistry packages | Important for comparing theoretical data with experimental spectra recorded in solution. |
Theoretical UV-Vis Spectra Prediction
The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zamdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light.
The process for predicting a UV-Vis spectrum involves:
Ground State Calculation: Similar to NMR predictions, the process starts with the optimization of the ground-state geometry of the molecule using a DFT method. mdpi.com
Excitation Energy Calculation: TD-DFT calculations are then performed on the optimized structure to determine the energies of electronic transitions (λ_max), their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands, and the molecular orbitals involved in these transitions. scielo.org.zamdpi.com
These calculations can provide valuable insights into the nature of the electronic transitions (e.g., π→π* or n→π* transitions) by analyzing the contributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.za The choice of functional and basis set, as well as the inclusion of solvent effects, is critical for achieving good agreement between theoretical and experimental spectra. mdpi.com Comparisons between theoretical and experimental data for various organic molecules have shown that TD-DFT can predict absorption maxima with an error rate often below 6%. mdpi.com
| Parameter | Methodology | Typical Software | Notes |
|---|---|---|---|
| Ground State Geometry | DFT (e.g., B3LYP/6-311+G(d,p)) | Gaussian, TURBOMOLE | An accurate ground state structure is required for reliable excitation energy calculations. mdpi.com |
| Absorption Wavelengths (λ_max) and Intensities | TD-DFT (Time-Dependent DFT) | Gaussian, TURBOMOLE | Calculates vertical excitation energies and oscillator strengths. scielo.org.zamdpi.com |
| Solvent Effects | IEFPCM (Integral Equation Formalism of PCM) | Most quantum chemistry packages | Crucial for accurately predicting spectra in solution, as solvatochromic shifts can be significant. mdpi.com |
For this compound, one would expect the nitro group, a strong electron-withdrawing group, to significantly influence the electronic distribution and thus the chemical shifts of the aromatic protons and carbons. Similarly, the UV-Vis spectrum would be affected by the presence of the nitro group, likely causing a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1H-pyrrolo[2,3-c]pyridine core. Computational studies would be invaluable in quantifying these substituent effects.
Applications of 4 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine in Chemical Science and Technology
As Advanced Synthons and Building Blocks in Complex Molecule Construction
The primary and most established application of 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is as a sophisticated building block, or synthon, in the field of organic synthesis. The pyrrolo[2,3-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules. The strategic placement of the methyl and nitro groups on this scaffold provides chemists with versatile handles for constructing more complex molecular architectures.
The nitro group, in particular, is a key functional moiety. Its strong electron-withdrawing nature can influence the reactivity of the heterocyclic ring system. More importantly, the nitro group is readily transformable into a variety of other functional groups. The most common transformation is its reduction to an amino group (-NH2). This resulting aminopyrrolopyridine is a valuable intermediate that can undergo a wide array of subsequent reactions, including:
Amide bond formation: Coupling with carboxylic acids to form amides.
Sulfonamide synthesis: Reacting with sulfonyl chlorides.
Urea and thiourea (B124793) formation: Reacting with isocyanates and isothiocyanates.
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.
N-alkylation and N-arylation: Forming substituted amines through reactions like Buchwald-Hartwig amination.
This synthetic versatility allows for the introduction of diverse substituents and the extension of the molecular framework, enabling the creation of large libraries of compounds for drug discovery and other applications. For instance, the synthesis of various substituted 1H-pyrrolo[3,2-c]pyridine derivatives often begins with a nitrated pyridine (B92270) precursor, highlighting the fundamental role of the nitro group in the construction and subsequent functionalization of these scaffolds. nih.gov
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential for Further Elaboration |
|---|---|---|---|
| Reduction | H₂, Pd/C; or Fe, HCl | Amino (-NH₂) | High (Amidation, Alkylation, Diazotization) |
| Partial Reduction | Zn, NH₄Cl | Hydroxylamino (-NHOH) | Moderate |
| Conversion to Diazonium Salt | NaNO₂, HCl; then Nu⁻ | -F, -Cl, -Br, -I, -CN, -OH | High (Cross-coupling reactions) |
Development of Novel Catalytic Systems Utilizing the Pyrrolo[2,3-c]pyridine Framework
The use of this compound or its derivatives within catalytic systems is a largely unexplored area of research. In principle, the heterocyclic framework possesses features that could be exploited in catalyst design. The pyridine nitrogen atom has a lone pair of electrons residing in an sp2 hybrid orbital, making it available for coordination to metal centers. youtube.com This property is fundamental to the design of many ligands used in transition-metal catalysis.
Derivatives of the core structure could be envisioned as:
Ligands in Homogeneous Catalysis: By synthesizing derivatives that can chelate to a metal atom, the pyrrolo[2,3-c]pyridine framework could be used to modulate the metal's electronic properties and steric environment, thereby influencing the outcome of a catalytic reaction.
Organocatalysts: The pyrrole (B145914) N-H group can act as a hydrogen-bond donor, while the pyridine nitrogen is a hydrogen-bond acceptor. This dual functionality is a common feature in many organocatalysts that activate substrates through non-covalent interactions.
However, based on available scientific literature, specific examples of catalytic systems that explicitly utilize the this compound scaffold have not been reported. While copper-catalyzed reactions have been used to synthesize related heterocyclic systems, the pyrrolopyridine moiety itself was not part of the catalyst. nih.gov Similarly, metal-organic frameworks (MOFs) have been developed using simpler pyridine-based ligands for catalysis, but not the more complex pyrrolo[2,3-c]pyridine framework. rsc.orgrsc.org
Integration into Functional Materials and Optoelectronic Devices
The fused π-conjugated system of the pyrrolo[2,3-c]pyridine core suggests its potential for applications in materials science, particularly in organic electronics where charge transport and specific energy levels are crucial. The introduction of the electron-withdrawing nitro group and the electron-donating methyl group would significantly tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key strategy in the design of functional organic materials.
Conjugated polymers are of great interest for their electronic and optical properties. Monomers containing heterocyclic aromatic rings are often used to build these polymers. A related isomer, pyrrolo[3,4-c]pyridine-1,2-dione, has been successfully synthesized and used as an electron-acceptor unit in donor-acceptor type conjugated polymers for electrochromic applications. rsc.org This demonstrates that the pyrrolopyridine scaffold is a viable component for creating functional polymers. The this compound, after suitable modification to introduce polymerizable groups (e.g., vinyl or halogen substituents for cross-coupling polymerization), could potentially be integrated into polymer backbones to impart specific electronic characteristics.
The design of materials for OLEDs and organic photovoltaics (OPVs) relies heavily on molecules with well-defined electronic properties for efficient charge injection, transport, and emission. Pyridine derivatives are widely used as electron-transporting materials in OLEDs due to their electron-deficient nature. rsc.org The combination of a pyrrole and a pyridine ring in the 6-azaindole (B1212597) scaffold creates a bipolar system that could facilitate the transport of both holes and electrons.
While research on the specific this compound is not documented in this context, studies on related heterocyclic systems are informative. For example, pyrene-pyridine derivatives have been investigated as hole-transporting materials in OLEDs, nih.gov and computational studies on pyrrole-terphenyl systems have explored their potential for OLED applications. jmaterenvironsci.com Furthermore, other nitrogen-containing heterocycles like pyrazoloquinolines have been characterized for their potential in both photovoltaic and electroluminescent devices. mdpi.com These examples underscore the potential of the pyrrolo[2,3-c]pyridine framework as a promising core for the development of new optoelectronic materials, although experimental validation is required.
| Structural Component | Electronic Character | Potential Effect on Material Properties |
|---|---|---|
| Pyrrolo[2,3-c]pyridine Core | π-conjugated, Bipolar | Provides charge transport pathway; influences HOMO/LUMO |
| Nitro Group (-NO₂) | Strongly Electron-Withdrawing | Lowers LUMO and HOMO levels; enhances electron affinity |
| Methyl Group (-CH₃) | Weakly Electron-Donating | Raises LUMO and HOMO levels; can improve solubility |
Role in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for participating in these interactions, making it a candidate for applications in molecular recognition and the design of self-assembling systems.
Key structural features for molecular recognition include:
Hydrogen Bond Donor: The N-H proton of the pyrrole ring is a strong hydrogen bond donor.
Hydrogen Bond Acceptors: The lone pair on the pyridine nitrogen and the oxygen atoms of the nitro group are effective hydrogen bond acceptors.
This combination of a hydrogen bond donor and multiple acceptor sites within a rigid framework provides a defined geometry for specific binding to complementary molecules, such as biological macromolecules or other synthetic hosts or guests. Docking studies of related pyrrolo[2,3-b]pyridine derivatives have shown specific hydrogen bonding interactions with key amino acid residues (like ASP-133 and VAL-135) in the ATP-binding pocket of kinases, which is a prime example of molecular recognition in a biological context. nih.gov This ability to form directed hydrogen bonds is crucial for the rational design of enzyme inhibitors and other molecular probes. The defined arrangement of functional groups in this compound could be similarly exploited to achieve selective recognition of target molecules.
Mechanistic Investigations of Molecular Interactions of 4 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine Derivatives Focused on Chemical/physical Mechanism, Excluding Biological Outcomes or Clinical Data
Future Directions and Emerging Research Paradigms for 4 Methyl 3 Nitro 1h Pyrrolo 2,3 C Pyridine
Innovations in Synthetic Methodologies and Efficiency
The synthesis of pyrrolo[2,3-c]pyridines has seen significant advancements, moving beyond classical methods like the Bartoli reaction to more efficient two-step approaches. nbuv.gov.ua A key strategy for synthesizing the 1H-pyrrolo[2,3-c]pyridine core involves the reaction of substituted 3-nitropyridines.
A plausible and innovative synthetic route to 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine starts from 4-methyl-3-nitropyridine (B1297851). This precursor can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine intermediate. nbuv.gov.ua Subsequent reductive cyclization of this enamine would then yield the target 4-methyl-1H-pyrrolo[2,3-c]pyridine. The nitration of this resulting compound would then be a critical step to introduce the nitro group at the 3-position.
Alternatively, a more direct approach could involve the cyclization of a suitably substituted pyridine (B92270) precursor that already contains the necessary functionalities. For instance, a two-step alternative allows for the synthesis of 2,3-unsubstituted 6-azaindoles with significantly higher yields. nbuv.gov.ua This involves the reaction of 4-methyl-3-nitropyridines with dimethylacetamide dimethyl acetal (DMFDMA), lithium methylate in DMF, or 1-tert-butoxy-N,N,N',N'-tetramethylmethanediamine to produce enamines, which upon reductive cyclization, lead to the desired pyrrolo[2,3-c]pyridines. nbuv.gov.ua
Further research into one-pot syntheses and the use of novel catalysts, such as palladium-based systems used in Suzuki-Miyaura cross-coupling reactions for related aza-indoles, could significantly improve the efficiency and atom economy of the synthesis of this compound. nih.gov
Table 1: Potential Synthetic Strategies for this compound
| Starting Material | Key Reagents | Intermediate | Final Step | Reference |
| 4-methyl-3-nitropyridine | N,N-dimethylformamide dimethyl acetal (DMFDMA) | Enamine | Reductive cyclization | nbuv.gov.ua |
| 4-methyl-1H-pyrrolo[2,3-c]pyridine | Nitrating agent (e.g., HNO₃/H₂SO₄) | - | Electrophilic nitration | General Knowledge |
Exploration of Unconventional Reactivity Patterns
The electronic nature of this compound, with the electron-donating methyl group and the electron-withdrawing nitro group on the pyrrole (B145914) ring fused to a pyridine ring, suggests a rich and complex reactivity. The nitro group is a strong deactivator for electrophilic substitution on the pyrrole ring but can act as a director for nucleophilic attack.
Future research should focus on exploring reactions that take advantage of this electronic push-pull system. For example, nucleophilic aromatic substitution (SNAr) reactions at the positions activated by the nitro group could lead to a variety of functionalized derivatives. The methyl group, on the other hand, can be a site for radical reactions or oxidation to introduce further functionality.
The development of cascade reactions, where multiple bonds are formed in a single operation, represents another exciting frontier. researchgate.net For this compound, this could involve an initial reaction at the nitro group, followed by a cyclization event involving the pyridine ring or the methyl group.
Advancement in Computational Modeling for Predictive Chemistry
Computational modeling is an increasingly indispensable tool in modern chemical research. For this compound, density functional theory (DFT) calculations can be employed to predict its geometric and electronic properties, including molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond lengths and angles.
These computational studies can provide valuable insights into the compound's reactivity, helping to predict the most likely sites for electrophilic and nucleophilic attack. Molecular docking studies, similar to those performed on related pyrrolopyridine derivatives, could predict the binding affinity of this compound and its derivatives with various biological targets, guiding the design of new therapeutic agents. tandfonline.com
Table 2: Predicted Physicochemical Properties of a Related Isomer, 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
| Property | Value | Unit |
| Molecular Formula | C₈H₇N₃O₂ | - |
| Monoisotopic Mass | 177.05383 | Da |
| XlogP (predicted) | 1.5 | - |
| [M+H]⁺ (m/z) | 178.06111 | - |
| [M+Na]⁺ (m/z) | 200.04305 | - |
| Data for a closely related isomer as specific data for the target compound is not available. uni.lu |
Integration into New Frontiers of Materials Science
The unique photophysical and electronic properties that can be engineered into the pyrrolopyridine scaffold make it a candidate for applications in materials science. The presence of the nitro group in this compound could lead to interesting nonlinear optical (NLO) properties.
Furthermore, derivatives of this compound could be explored as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors. The ability to tune the electronic properties through functionalization of the pyrrolopyridine core is key to these applications. For instance, creating donor-acceptor systems by introducing electron-donating groups alongside the electron-withdrawing nitro group can lead to materials with tailored band gaps.
Potential for Sustainable Chemical Processes and Circular Economy Contributions
The principles of green chemistry are becoming increasingly important in chemical synthesis. researchgate.net For the production of this compound, future research should focus on developing synthetic routes that utilize renewable starting materials, employ catalytic rather than stoichiometric reagents, and minimize waste generation.
The use of ionic liquids as recyclable reaction media has been shown to be effective for the synthesis of some nitropyrroles and could be adapted for the synthesis of the target compound. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, offers another avenue for sustainable synthesis.
In the context of a circular economy, the design of pyrrolopyridine-based materials that are recyclable or biodegradable will be a key challenge. This involves considering the entire lifecycle of the material, from its synthesis to its end-of-life.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine, and how can purity be optimized?
- Methodology :
- Nitration : Introduce the nitro group via controlled nitration using HNO₃/H₂SO₄ at 0°C, followed by quenching with cold water to minimize side reactions .
- Purification : Employ column chromatography (e.g., DCM/EA 4:1) and recrystallization to achieve >95% purity. Monitor reaction progress via TLC and confirm structure with H NMR and HRMS .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 eq. HNO₃) and reaction time to mitigate over-nitration or decomposition.
Q. How is the compound characterized post-synthesis to confirm structural integrity?
- Methodology :
- Spectral Analysis : Use H NMR (300 MHz) to identify aromatic protons (e.g., δ 7.23 ppm for H-5) and nitro group effects on chemical shifts. F-NMR or C NMR may resolve ambiguities in substituted derivatives .
- HRMS Validation : Compare experimental [M+H] values with theoretical masses (e.g., ±0.3 ppm tolerance) to confirm molecular formula .
- X-ray Crystallography (if applicable): Resolve substituent positions and hydrogen-bonding patterns for ambiguous cases .
Advanced Research Questions
Q. How do substituent positions (e.g., nitro, methyl) influence biological activity in anticancer studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives in cell proliferation assays (e.g., diffuse malignant peritoneal mesothelioma models). For example:
| Substituent Position | Biological Activity (IC₅₀, μM) | Mechanism |
|---|---|---|
| 3-Nitro, 4-Methyl | 0.8 ± 0.1 | CDK1 inhibition |
| 3-Amino, 4-Methyl | >10 | Inactive |
- Computational Modeling : Use docking simulations (e.g., AutoDock) to assess nitro group interactions with kinase active sites .
Q. What strategies address low yields in nitration or bromination steps during derivative synthesis?
- Methodology :
- Alternative Reagents : Replace HNO₃ with acetyl nitrate for regioselective nitration, reducing byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. overnight) and improve yields by 15–20% .
- Catalytic Systems : Use Pd(PPh₃)₄ or CuI in cross-coupling reactions to functionalize the pyrrolo-pyridine core efficiently .
Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?
- Methodology :
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational equilibria (e.g., axial vs. equatorial substituents) .
- Isotopic Labeling : Introduce N or C labels to trace signal assignments in crowded aromatic regions .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-bromo-1H-pyrrolo[2,3-c]pyridine) to validate shifts .
Q. What in vivo models are suitable for evaluating the compound’s antitumor efficacy and toxicity?
- Methodology :
- Xenograft Models : Administer derivatives intraperitoneally (e.g., 10 mg/kg) in immunodeficient mice with DMPM xenografts. Monitor tumor volume inhibition (58–75%) and survival rates .
- Toxicity Profiling : Assess liver/kidney function via serum ALT, AST, and creatinine levels. Use histopathology to detect off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
